Indium(III) hydroxide (CAS: 20661-21-6) is an amphoteric, wide-bandgap (Eg ≈ 5.15 eV) inorganic solid primarily procured as a high-purity, low-temperature precursor for indium oxide (In2O3) and indium tin oxide (ITO) manufacturing. Unlike halide or nitrate salts, In(OH)3 undergoes clean thermal decomposition into crystalline In2O3 and water vapor at temperatures as low as 250–350 °C, making it highly suitable for environmentally sensitive and corrosion-averse calcination workflows [1]. Beyond its role as a structural precursor, the compound's intrinsic surface hydroxyl groups and specific defect chemistry have established it as a critical material in advanced electrocatalysis—particularly for CO2 reduction—and as a functional hydrogen-doping source in physical vapor deposition (PVD) targets for thin-film electronics [2].
Procuring indium(III) chloride (InCl3) or bulk indium(III) oxide (In2O3) as direct substitutes for In(OH)3 compromises both processability and application-specific performance. When used as a precursor, InCl3 requires careful management of corrosive hydrochloric acid off-gassing during thermal conversion, whereas In(OH)3 releases only water, protecting sensitive calcination equipment and preventing halide contamination in the final oxide lattice [1]. In catalytic and semiconductor applications, substituting In(OH)3 with fully calcined bulk In2O3 eliminates critical surface hydroxyl groups; these hydroxyls are quantitatively proven to facilitate proton-coupled electron transfer in CO2 electroreduction and act as essential in-situ hydrogen donors for enhancing carrier mobility in thin-film transistor (TFT) deposition [2].
For materials synthesis, In(OH)3 offers a distinct processing advantage over indium halides. Thermogravimetric analysis demonstrates that In(OH)3 undergoes complete dehydroxylation to crystalline In2O3 between 250 °C and 350 °C, releasing only H2O as a byproduct[1]. In contrast, using InCl3 as a precursor necessitates managing corrosive chloride byproducts and often requires higher temperatures or structure-directing agents (like urea) to achieve phase-pure, morphology-controlled oxide structures[2].
| Evidence Dimension | Byproducts and conversion temperature |
| Target Compound Data | Complete conversion to In2O3 by 350 °C; 0% corrosive off-gassing (only H2O) |
| Comparator Or Baseline | InCl3 (Releases corrosive chloride species; risks halide contamination) |
| Quantified Difference | Elimination of halide off-gassing and reduction in required purification steps |
| Conditions | Thermal annealing in air/nitrogen atmosphere |
Elimating corrosive off-gassing extends the lifespan of calcination equipment and ensures high-purity, halide-free ITO/In2O3 for sensitive electronic applications.
In electrocatalytic carbon capture applications, In(OH)3 and its partially dehydrated derivatives significantly outperform standard copper-indium or pure oxide baselines in formate selectivity. Hydroxyl-rich indium catalysts achieve a Faradaic efficiency (FE) of 92.6% for CO2-to-formate conversion at −0.85 V vs. RHE[1]. In contrast, conventional Cu-In electrocatalysts typically peak at ~65% FE for formate at −1.0 V vs. RHE, while fully dehydroxylated In2O3 lacks the proton-coupled electron transfer capabilities provided by the hydroxide phase [2].
| Evidence Dimension | Faradaic efficiency for CO2-to-formate reduction |
| Target Compound Data | 92.6% FE at −0.85 V vs. RHE |
| Comparator Or Baseline | Standard Cu-In electrocatalysts (~65% FE at −1.0 V vs. RHE) |
| Quantified Difference | >27% absolute increase in Faradaic efficiency at a lower overpotential |
| Conditions | Electrochemical CO2 reduction in aqueous electrolyte |
Allows engineers designing CO2 electrolyzers to maximize formate yield and energy efficiency without relying on complex multi-metal alloys.
When utilized as a ceramic target for physical vapor deposition, In(OH)3 introduces beneficial hydrogen doping into the resulting In2O3 films, a mechanism unavailable with standard In2O3 targets. Films deposited from In(OH)3 targets exhibit a retained hydrogen concentration of ~5 × 10^21 cm^-3, which acts as a shallow donor [1]. This is approximately one order of magnitude higher than the ~3 × 10^20 cm^-3 hydrogen concentration found in films deposited from conventional dense In2O3 targets, resulting in a superior carrier concentration of 5–7 × 10^20 cm^-3 in the as-deposited state [1].
| Evidence Dimension | Film hydrogen concentration and carrier density |
| Target Compound Data | ~5 × 10^21 cm^-3 hydrogen concentration |
| Comparator Or Baseline | Conventional In2O3 target (~3 × 10^20 cm^-3 hydrogen concentration) |
| Quantified Difference | ~16.6x (one order of magnitude) increase in hydrogen incorporation |
| Conditions | Pulsed laser deposition (PLD) at room temperature |
Enables semiconductor manufacturers to directly deposit high-mobility, hydrogen-doped oxide films without requiring a secondary post-deposition hydrogenation step.
Because it decomposes cleanly into In2O3 and water at 250–350 °C, In(OH)3 is the preferred procurement choice for synthesizing high-purity ITO powders and morphology-controlled In2O3 nanomaterials. It eliminates the risk of chloride contamination and corrosive equipment damage associated with InCl3 precursors [1].
Driven by its intrinsic surface hydroxyl groups that facilitate proton-coupled electron transfer, In(OH)3 and its derivatives are optimal for constructing CO2 reduction electrolyzers. It provides >90% Faradaic efficiency for formate, outperforming conventional Cu-In alloys and fully calcined oxides[2].
In(OH)3 is increasingly utilized to fabricate specialized ceramic sputtering and PLD targets. Its ability to act as an in-situ hydrogen donor during deposition yields In2O3 thin films with an order of magnitude higher hydrogen concentration, directly enhancing carrier mobility in thin-film transistors (TFTs)[3].
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